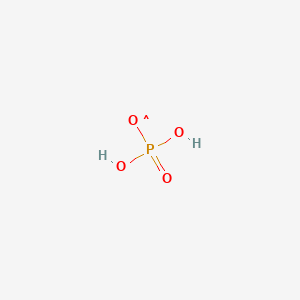
CID 5460551
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dihydroxidodioxidophosphorus(.) is a phosphorus oxoacid.
Wissenschaftliche Forschungsanwendungen
Chemically Induced Dimerization (CID) in Biological Systems
CID has revolutionized the study of various biological processes. The development of orthogonal and reversible CID systems facilitates control over protein function with precise spatiotemporal resolution. CID has been primarily used in dissecting signal transductions, but its scope has expanded to include studies on membrane and protein trafficking (Voss, Klewer, & Wu, 2015).
Engineered PROTAC-CID Systems for Gene Regulation
Recent advancements include engineered PROTAC-CID platforms for inducible gene regulation and editing. These systems enable fine-tuning of gene expression and multiplexing of biological signals, and can be packaged into viral vectors for in vivo applications (Ma et al., 2023).
CID in Developmental Research
CID is an integral part of developmental research methodology, addressing the challenges of describing, predicting, and understanding causal mechanisms in child and adolescent development (Hamaker, Mulder, & van IJzendoorn, 2020).
CID's Role in Resolving Cellular Biology Problems
CID techniques have been instrumental in providing insights into lipid second messengers and small GTPases. The ability to manipulate multiple systems within a cell using orthogonal CID substrates has been a significant advancement (DeRose, Miyamoto, & Inoue, 2013).
CID in Agriculture: Application to Barley
CID, in the form of carbon isotope discrimination, is a useful criterion for improving water use efficiency and productivity in barley. This application demonstrates the versatility of CID in agricultural research (Anyia et al., 2007).
Photocaged-Photocleavable CID in Living Cells
CID has evolved to include rapid activation and deactivation using light, enhancing control over protein-protein interactions in living cells. This advancement aids in understanding dynamic biological processes at a subcellular level (Aonbangkhen et al., 2018).
Synthesis and Activity of FKBP12 Ligands for Protein Dimerization
The development of synthetic compounds for CID offers valuable tools for studying intracellular signaling and potential medical applications in gene and cell therapies (Keenan et al., 1998).
Eigenschaften
Produktname |
CID 5460551 |
|---|---|
Molekularformel |
H2O4P |
Molekulargewicht |
96.987 g/mol |
InChI |
InChI=1S/H2O4P/c1-5(2,3)4/h(H2,1,2,3) |
InChI-Schlüssel |
FPENSXCWDDOFJI-UHFFFAOYSA-N |
Kanonische SMILES |
OP(=O)(O)[O] |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




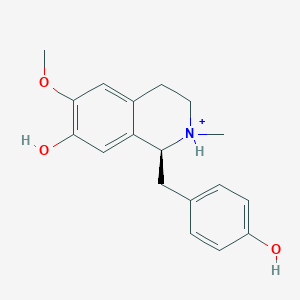
![3-[3-[5-(4,5-dihydroxy-6-methyloxan-2-yl)oxy-4-hydroxy-6-methyloxan-2-yl]oxy-12,14-dihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one](/img/structure/B1235639.png)
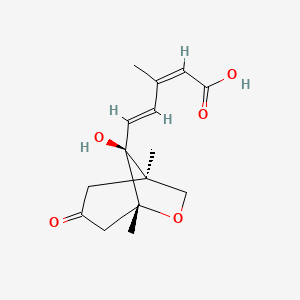
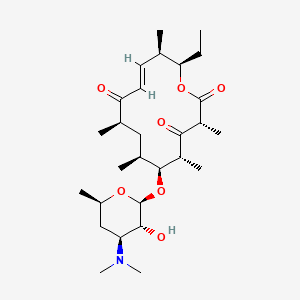

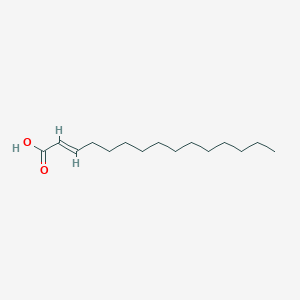
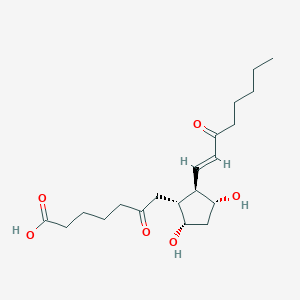
![4-[3-oxo-1-(3,4,5-trimethoxyanilino)-1H-isoindol-2-yl]-1-piperidinecarboxylic acid ethyl ester](/img/structure/B1235648.png)
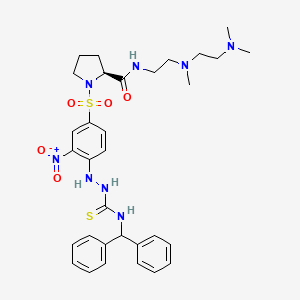


![[(1S,2R,4R,7E,10R,11R)-4,8-dimethyl-12-methylidene-13-oxo-3,14-dioxatricyclo[9.3.0.02,4]tetradec-7-en-10-yl] acetate](/img/structure/B1235653.png)
